molecular formula C30H50Si B11952342 Phenyltris(2-cyclohexylethyl)silane CAS No. 18758-76-4

Phenyltris(2-cyclohexylethyl)silane

Cat. No.: B11952342
CAS No.: 18758-76-4
M. Wt: 438.8 g/mol
InChI Key: LSYOLVSDLNXJQR-UHFFFAOYSA-N
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Description

Phenyltris(2-cyclohexylethyl)silane is a sophisticated silane-based compound offered for advanced research and development purposes. Its molecular structure, featuring a central silicon atom bound to one phenyl and three 2-cyclohexylethyl groups, is engineered to provide significant steric bulk and specific electronic properties. This makes it a valuable reagent in exploratory chemistry, particularly in the fields of organic synthesis and materials science. Potential research applications include its use as a precursor in the synthesis of novel ligands for transition metal catalysis, where its steric profile can influence catalyst activity and selectivity . Additionally, it may be investigated as a building block or surface modifying agent in the development of advanced hybrid organic-inorganic materials, such as tailored sol-gel coatings or specialized resins. Researchers value this compound for probing structure-activity relationships and for developing new synthetic methodologies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18758-76-4

Molecular Formula

C30H50Si

Molecular Weight

438.8 g/mol

IUPAC Name

tris(2-cyclohexylethyl)-phenylsilane

InChI

InChI=1S/C30H50Si/c1-5-13-27(14-6-1)21-24-31(30-19-11-4-12-20-30,25-22-28-15-7-2-8-16-28)26-23-29-17-9-3-10-18-29/h4,11-12,19-20,27-29H,1-3,5-10,13-18,21-26H2

InChI Key

LSYOLVSDLNXJQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC[Si](CCC2CCCCC2)(CCC3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations for Phenyltris 2 Cyclohexylethyl Silane

Established Methodologies for Silicon-Carbon Bond Formation in Organosilanes

The creation of silicon-carbon bonds is a cornerstone of organosilane synthesis. The specific nature of the desired substituents—aryl, alkyl, or functionalized aliphatic groups—dictates the most effective synthetic strategy.

Grignard Reagent-Mediated Synthesis of Organosilanes

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, is a classic and powerful tool for forming C-C bonds and has been extensively applied to Si-C bond formation. wikipedia.orggelest.com This method's inception for organosilane synthesis dates back to the pioneering work of F. Stanley Kipping, laying the groundwork for modern organosilicon chemistry. gelest.com The reaction typically involves the nucleophilic attack of a Grignard reagent (R-MgX) on a silicon halide or alkoxide. gelest.combyjus.com

To synthesize Phenyltris(2-cyclohexylethyl)silane via this route, one would react Phenyltrichlorosilane (B1630512) with an excess of 2-cyclohexylethylmagnesium halide. The Grignard reagent, 2-cyclohexylethylmagnesium halide, is prepared by reacting the corresponding 2-cyclohexylethyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The mechanism of the Grignard reaction with a silicon center involves the nucleophilic carbanion-like 'R' group of the Grignard reagent (R-MgX) attacking the electrophilic silicon atom of a silane (B1218182), such as a chlorosilane (Si-Cl). wikipedia.orgbyjus.com For a starting material like Phenyltrichlorosilane (PhSiCl₃), the reaction proceeds in a stepwise manner. Each chloride atom is sequentially replaced by a 2-cyclohexylethyl group from the Grignard reagent.

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. wikipedia.org This nucleophile attacks the silicon atom, leading to the displacement of a halide ion (e.g., chloride), which then forms a stable magnesium halide salt (MgXCl). This process is repeated until all leaving groups on the silicon are substituted by the alkyl or aryl group from the Grignard reagent. gelest.com

The scope of the Grignard reaction in organosilane synthesis is extensive, allowing for the introduction of a wide variety of primary, secondary, and tertiary alkyl groups, as well as aryl groups, onto a silicon center. gelest.combyjus.com However, a primary limitation of the Grignard process is the difficulty in achieving clean, partial substitution to yield organohalosilanes, as the reaction tends to proceed to full substitution, especially when an excess of the Grignard reagent is used. gelest.com

Synthesizing a sterically hindered molecule like this compound requires careful optimization of reaction conditions to maximize yield and minimize side products. Key factors include the order of reagent addition, solvent choice, and temperature control. gelest.comresearchgate.net

Order of Addition: The way reactants are mixed significantly influences the final product distribution.

Normal Addition: Adding the silane (e.g., Phenyltrichlorosilane) to an excess of the Grignard reagent is preferred when complete substitution is the goal, as is the case for this compound. gelest.com This ensures the silicon halide is always in an environment rich with the nucleophile.

Reverse Addition: Adding the Grignard reagent to the silane favors partial substitution and is less suitable for this specific target compound. gelest.com

Solvent Effects: The choice of solvent is critical. While ethers like diethyl ether and THF are standard for stabilizing the Grignard reagent, higher boiling point hydrocarbon solvents are sometimes used in industrial settings to meet safety requirements. byjus.comresearchgate.net The solvent can influence the reactivity and solubility of the Grignard species, which exist in a complex equilibrium (the Schlenk equilibrium) between the monoalkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg). operachem.com

Steric Hindrance: The bulky nature of the 2-cyclohexylethyl group presents a significant steric challenge. As each successive cyclohexylethyl group is added to the silicon atom, the reaction center becomes more crowded, potentially slowing down subsequent additions. In some cases, severe steric hindrance can prevent complete substitution. Kinetic studies have shown that alkoxides branched at the α-carbon exert an unfavorable steric hindrance, which can decrease the reaction rate. researchgate.net To overcome this, higher reaction temperatures or longer reaction times may be necessary.

Table 1: Optimization Parameters for Grignard Synthesis of Substituted Silanes

ParameterStrategy for this compoundRationale
Reagent Ratio Use a stoichiometric excess of 2-cyclohexylethylmagnesium halideDrives the reaction to completion, ensuring all three chloro groups on phenyltrichlorosilane are substituted.
Order of Addition Normal Addition (add Phenyltrichlorosilane to the Grignard reagent)Maintains a high concentration of the nucleophile, favoring full substitution. gelest.com
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Stabilizes the Grignard reagent and facilitates the reaction. Anhydrous conditions are crucial to prevent protonolysis of the reagent. wikipedia.org
Temperature Gentle refluxProvides sufficient energy to overcome the activation barrier, especially for the addition of the second and third sterically bulky cyclohexylethyl groups.
Reactant Purity Use of activated magnesium and dry reagentsEnsures efficient formation of the Grignard reagent and prevents side reactions. The magnesium surface can be activated to remove the passivating magnesium oxide layer. byjus.com

Hydrosilylation Reactions for Aliphatic and Aromatic Silane Formation

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. sigmaaldrich.com The reaction involves the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene (C=C). wikipedia.org To synthesize this compound, this method would involve the reaction of Phenylsilane (B129415) (PhSiH₃) with three equivalents of vinylcyclohexane (B147605) in the presence of a suitable catalyst. researchgate.net

The success of a hydrosilylation reaction hinges on the choice of catalyst. A wide range of transition metal complexes are active, with platinum-based catalysts being the most common and effective. mdpi.com

Catalyst Systems:

Platinum Catalysts: Speier's catalyst (H₂PtCl₆ in isopropanol) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) are the most widely used. sigmaaldrich.commdpi.com They are highly active, often requiring only parts-per-million (ppm) concentrations.

Other Transition Metals: Complexes of rhodium, ruthenium, iron, and nickel have also been developed as hydrosilylation catalysts. nih.govprinceton.edu Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have shown high efficiency and regioselectivity for certain substrates. sigmaaldrich.com Earth-abundant metal catalysts, like those based on iron and nickel, are gaining attention as more cost-effective and sustainable alternatives to platinum. princeton.edursc.org

Reaction Mechanism and Stereochemistry: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgnih.govacs.org It involves the following key steps:

Oxidative addition of the Si-H bond of the silane (e.g., Phenylsilane) to the low-valent metal center (e.g., Pt(0)).

Coordination of the alkene (e.g., vinylcyclohexane) to the resulting metal-silyl-hydride complex.

Migratory insertion of the alkene into the metal-hydride (M-H) bond. This step typically determines the regioselectivity. For terminal alkenes like vinylcyclohexane, the addition is usually anti-Markovnikov, meaning the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org

Reductive elimination of the alkylsilane product, regenerating the active catalyst. nih.gov

A "modified" Chalk-Harrod mechanism, involving alkene insertion into the metal-silyl (M-Si) bond, has also been proposed to explain the formation of certain byproducts. acs.org Stereochemical control is a key feature of hydrosilylation, with the reaction generally proceeding via syn-addition of the H and SiR₃ across the double bond. However, catalyst and substrate structure can lead to isomerization side reactions. mdpi.com

Table 2: Common Catalyst Systems for Hydrosilylation

CatalystFormula/DescriptionTypical Characteristics
Speier's Catalyst H₂PtCl₆One of the first highly active catalysts; requires an induction period. sigmaaldrich.com
Karstedt's Catalyst Pt₂(dvtms)₃Highly active Pt(0) complex, soluble in organic substrates, often used in industrial applications. mdpi.com
Wilkinson's Catalyst RhCl(PPh₃)₃Rhodium-based catalyst, can also be used for hydrogenation.
Trost's Catalyst [Cp*Ru(MeCN)₃]PF₆Ruthenium-based catalyst known for high regioselectivity with alkynes. sigmaaldrich.com
Iron/Cobalt/Nickel Catalysts Various complexesEarth-abundant alternatives to platinum, with ongoing research to improve activity and selectivity. princeton.edumdpi.com

Hydrosilylation is generally tolerant of a wide range of functional groups. sigmaaldrich.com However, the reaction's efficiency can be influenced by the steric and electronic properties of both the alkene and the silane.

For the synthesis of this compound, the substrates are vinylcyclohexane and phenylsilane. The cyclohexyl group on the alkene is a bulky, non-polar aliphatic moiety. Catalytic systems for the hydrosilylation of such terminal alkenes are well-established. princeton.edu The reaction typically proceeds with high anti-Markovnikov selectivity, leading to the desired 2-substituted ethylsilane (B1580638) structure.

The reaction is generally tolerant of alkyl and aryl groups present on the silane. However, the presence of three bulky cyclohexylethyl groups being added sequentially to phenylsilane could lead to challenges. As the silicon center becomes more sterically encumbered after the first and second additions, the rate of subsequent hydrosilylation steps may decrease, potentially requiring more forcing conditions (higher temperature or catalyst loading) to achieve full conversion to the trisubstituted product. While the reaction is tolerant of many functional groups, certain groups like amines or thiols can poison platinum catalysts. google.com However, the simple hydrocarbon structure of vinylcyclohexane makes it an ideal substrate with minimal risk of catalyst deactivation. researchgate.net

Advanced and Emerging Synthetic Approaches for Complex Organosilanes

The synthesis of complex organosilanes, such as this compound, often requires sophisticated techniques that offer high selectivity and functional group tolerance. The formation of the Si-C bond is central to these syntheses.

A foundational approach to forming Si-C bonds is the Grignard reaction, a long-standing method in organosilicon chemistry. gelest.comlkouniv.ac.in This reaction would involve the treatment of a phenyltrihalosilane (e.g., phenyltrichlorosilane) with a Grignard reagent derived from 2-cyclohexylethyl halide. However, achieving complete substitution with bulky Grignard reagents can be challenging and may lead to a mixture of partially substituted products. lkouniv.ac.inthieme-connect.com

Another fundamental method is hydrosilylation, which involves the addition of a Si-H bond across a double bond. wikipedia.org In a potential synthesis of this compound, phenylsilane (PhSiH₃) could be reacted with vinylcyclohexane in the presence of a platinum or other transition metal catalyst. nih.govnih.govmdpi.com This method is often highly efficient and atom-economical.

While these traditional methods provide a basis, advanced strategies offer greater control and versatility in constructing complex organosilanes.

Transition Metal-Catalyzed Cross-Coupling Strategies for Si-C Linkages

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of Si-C bonds, offering a milder and more functional-group-tolerant alternative to traditional methods. These reactions typically involve the coupling of an organometallic reagent with an organosilicon halide or vice versa, catalyzed by a transition metal complex, most commonly palladium or nickel.

For the synthesis of this compound, a plausible approach would involve the reaction of phenyltrichlorosilane with a 2-cyclohexylethyl-metal species, such as a Grignard or organozinc reagent, in the presence of a suitable catalyst. Nickel-catalyzed cross-coupling reactions, in particular, have shown promise in the formation of sterically hindered Si-C bonds.

Reactant 1Reactant 2CatalystProductReference
Aryl HalideSilylboranePd(OAc)₂ / SPhosArylsilane researchgate.net
DichlorosilaneOrganoaluminum reagentNi(0)/PCy₃Monosubstituted silane researchgate.net
Aryl BromideDisilanePd(dba)₂ / XantphosArylsilane researchgate.net

Photoredox Catalysis in Organosilane Synthesis

Photoredox catalysis has emerged as a powerful strategy for forging chemical bonds under mild conditions, using visible light to drive reactions. In the context of organosilane synthesis, photoredox catalysis can enable the formation of Si-C bonds through novel radical-based pathways.

A hypothetical photoredox-catalyzed synthesis of this compound could involve the reaction of phenylsilane with a suitable cyclohexylethyl radical precursor. This approach could potentially circumvent some of the challenges associated with sterically demanding substrates in traditional ionic reactions. While specific examples for this exact transformation are not documented, the general principles of photoredox-mediated Si-C bond formation are being actively explored.

Biocatalytic Routes to Carbon-Silicon Bonds

The use of enzymes to catalyze the formation of carbon-silicon bonds is a frontier in organosilicon chemistry. While nature does not produce organosilanes, directed evolution of enzymes, particularly from the cytochrome P450 family, has demonstrated the feasibility of forming Si-C bonds with high enantioselectivity.

A biocatalytic approach to this compound is currently speculative but represents a green and highly selective potential future strategy. It would likely involve the use of a specifically engineered enzyme to catalyze the reaction between a phenyl-containing silicon precursor and a cyclohexylethyl-containing substrate. This method holds the promise of unprecedented control over stereochemistry, which is a significant challenge in the synthesis of complex chiral silanes.

Organoboron-Mediated Silane Synthesis

Organoboron reagents are versatile intermediates in organic synthesis, and their use has been extended to the formation of Si-C bonds. Silylboranes, for instance, can react with organic halides in the presence of a palladium catalyst to form organosilanes.

For the synthesis of this compound, one could envision a strategy where a silylborane derived from phenylsilane is coupled with 2-cyclohexylethyl halide. This method can offer excellent functional group tolerance and control over the reaction conditions.

Reactant 1Reactant 2CatalystProductReference
Aryl HalideSilylboranePd(OAc)₂ / SPhosArylsilane researchgate.net
Alkyl BromideSilylboranePd catalystAlkylsilane researchgate.net

Intramolecular Cyclization and Annulation Reactions of Silylated Alkenols

While not directly applicable to the intermolecular synthesis of this compound, intramolecular cyclization and annulation reactions of silylated alkenols are powerful methods for constructing complex cyclic organosilanes. These reactions often proceed via transition metal catalysis and can generate intricate molecular architectures containing silicon. This area of research highlights the sophisticated level of control that can be achieved in modern organosilane synthesis and could potentially inspire novel disconnection approaches for complex acyclic systems in the future.

Elucidation of Reaction Dynamics and Reactivity of Phenyltris 2 Cyclohexylethyl Silane

Fundamental Mechanisms Governing Silicon-Carbon Bond Transformations

The Si-C bond, being longer and more polarizable than a carbon-carbon bond, is susceptible to cleavage under various conditions. Its reactivity is primarily centered around electrophilic activation, nucleophilic substitution at the silicon center, and radical-mediated processes.

Electrophilic cleavage of the Si-C bond is a key transformation for organosilanes. In aryl silanes, this often proceeds via an ipso-substitution mechanism, where the electrophile replaces the silyl (B83357) group on the aromatic ring. This process is facilitated by the ability of the silicon atom to stabilize a positive charge in the transition state through hyperconjugation. For Phenyltris(2-cyclohexylethyl)silane, the phenyl group is the likely site of such electrophilic attack.

The reactivity of the Si-C bond towards electrophiles can be significantly enhanced by increasing the coordination number of the silicon atom. The formation of pentacoordinate or hexacoordinate silicon species, through interaction with Lewis bases, increases the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack.

Substituent Type General Reactivity towards Electrophiles Plausible Reaction with this compound
PhenylSusceptible to ipso-substitution.Reaction with strong electrophiles (e.g., ICl) could lead to the replacement of the tris(2-cyclohexylethyl)silyl group with the electrophile on the phenyl ring.
CyclohexylethylGenerally less reactive towards electrophiles than the phenyl group.Cleavage of the Si-cyclohexylethyl bond would likely require harsh conditions or specific catalytic activation.

In unsaturated silanes, such as those containing allyl or vinyl groups, electrophilic attack typically occurs at the γ- or β-position to the silicon atom, respectively, leading to substitution of the silyl group. While this compound lacks such unsaturation in its immediate structure, this principle highlights the directing effect of the silicon atom in electrophilic reactions.

The silicon atom in this compound is a potential site for nucleophilic attack. Unlike carbon, silicon can expand its coordination sphere to accommodate five or even six substituents, which has profound implications for the mechanism of nucleophilic substitution. mdpi.com For smaller substituents, the reaction often proceeds through a low-energy pentacoordinate intermediate. However, for sterically demanding groups like the three 2-cyclohexylethyl substituents in this compound, the reaction pathway is more likely to resemble a classical SN2 mechanism with a distinct transition state barrier. dntb.gov.uacore.ac.uk

The large steric bulk of the cyclohexylethyl groups would be expected to hinder the approach of nucleophiles, thereby decreasing the rate of substitution compared to less hindered silanes. The nature of the leaving group and the nucleophile would also play a crucial role in determining the feasibility and rate of the reaction.

Factor Influence on Nucleophilic Substitution at Silicon Expected Effect on this compound
Steric HindranceIncreased steric bulk around silicon hinders nucleophilic attack.The three bulky cyclohexylethyl groups significantly decrease the rate of substitution.
Leaving Group AbilityA better leaving group facilitates the reaction.In the absence of a good leaving group (like a halide), the phenyl or cyclohexylethyl groups are poor leaving groups, making substitution difficult.
Nucleophile StrengthStronger nucleophiles are more effective.Only very strong nucleophiles would be expected to react.

Organosilanes can participate in radical reactions, typically involving the formation of a silyl radical. nih.gov These reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. Silyl radicals can be generated by the homolytic cleavage of a silicon-hydrogen bond, or through other methods such as photolysis. Although this compound does not possess a reactive Si-H bond for easy radical generation, it could potentially be involved in radical reactions initiated by other means.

Once formed, a silyl radical can participate in various transformations, including addition to multiple bonds and atom transfer reactions. nih.gov For instance, a tris(organo)silyl radical could add to an alkene, or abstract a halogen atom from an alkyl halide. The reactivity in these processes is influenced by both steric and electronic factors.

Radical Reaction Step Description Potential Involvement of this compound
InitiationFormation of a radical species.Could be initiated by an external radical source to form a phenyl or cyclohexylethyl radical via homolytic substitution at silicon.
PropagationThe radical reacts to form a new radical.A silyl radical derived from another source could potentially react with the phenyl ring or one of the cyclohexylethyl groups.
TerminationTwo radicals combine to form a non-radical product.Combination of any radical species present in the reaction mixture.

Influence of Phenyl and Cyclohexylethyl Substituents on Reactivity

The phenyl group exerts a -I (inductive) and a variable resonance effect. Its aromaticity allows it to act as a UV absorber, a property utilized in some organosilane applications. Electronically, the phenyl group can stabilize adjacent carbocations and radicals through resonance.

The cyclohexylethyl groups are primarily bulky, electron-donating alkyl groups. Their significant steric hindrance is a dominant factor in the reactivity of this compound, shielding the silicon center from external reagents. This steric crowding can influence bond angles and lengths, and ultimately, the transition state energies of reactions involving the silicon center.

Substituent Electronic Effect Steric Effect
Phenyl-I (inductive), resonance effects, UV absorption.Moderate steric hindrance.
2-Cyclohexylethyl+I (inductive), electron-donating.High steric hindrance due to the bulky cyclohexyl ring and the ethyl spacer.

The three-dimensional arrangement of the phenyl and the three cyclohexylethyl groups around the central silicon atom is not static. Rotations around the Si-C and C-C bonds will lead to a variety of conformations, each with a different energy and a different level of steric accessibility to the reactive centers. The lowest energy conformations will be those that minimize steric clashes between the bulky substituents.

Catalytic Activation and Reaction Pathways in Organosilane Systems

Extensive investigation into the scientific literature reveals a significant gap in the documented catalytic activation and specific reaction pathways for This compound . While the synthesis of this compound through a Copper(I) cyanide (CuCN) catalyzed Grignard reaction has been reported, further studies detailing its subsequent catalytic reactivity are not presently available. acs.org The steric bulk imparted by the three 2-cyclohexylethyl groups attached to the silicon atom suggests that its reactivity would be significantly influenced by steric hindrance, a common characteristic of bulky organosilanes.

In the broader context of organosilane chemistry, catalytic activation is a cornerstone for a multitude of transformations. These reactions are diverse and are often facilitated by transition metal catalysts or, more recently, by organocatalysts. Common catalytic pathways for organosilanes include:

Hydrosilylation: The addition of a Si-H bond across an unsaturated bond, a fundamental process in the production of silicones and functionalized silanes.

Oxidation: The conversion of organosilanes to silanols (R₃SiOH), which are valuable intermediates in organic synthesis. This can be achieved using various catalytic systems, including those based on iridium, gold nanoparticles, or organocatalysts like 2,2,2-trifluoroacetophenone (B138007) with a co-oxidant.

Cross-coupling Reactions: Where organosilanes act as coupling partners in reactions like the Hiyama coupling, forming new carbon-carbon bonds.

The reactivity of organosilanes in these catalytic cycles is heavily dependent on the substituents attached to the silicon atom. Electron-withdrawing groups can enhance reactivity in some cases, while bulky substituents, such as the 2-cyclohexylethyl groups in This compound , can present significant steric challenges for the catalytic center. This steric hindrance can influence catalyst selection, reaction kinetics, and the feasibility of certain transformations.

A patent for a multi-functional hybrid material based on sepiolite (B1149698) lists This compound among numerous other silanes as a potential component. trea.com However, the document does not provide specific details on its catalytic activation or reaction dynamics within this context.

Due to the lack of specific research on the catalytic applications of This compound , no detailed research findings or data tables on its reaction dynamics and pathways can be presented. The information available is limited to its synthesis and its inclusion in a list of potential silane (B1218182) reagents.

Advanced Characterization Techniques for Structural and Electronic Profiling of Phenyltris 2 Cyclohexylethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide detailed information about the molecular framework, connectivity, and electronic environment of the silicon atom.

High-resolution liquid-state NMR spectroscopy in deuterated solvents is the primary method for determining the precise structure of Phenyltris(2-cyclohexylethyl)silane.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the phenyl and cyclohexylethyl groups. The protons on the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the cyclohexylethyl groups will be found in the aliphatic region (δ 0.5-2.0 ppm). The methylene (B1212753) protons adjacent to the silicon atom (Si-CH₂-) would likely resonate in a characteristic upfield region, influenced by the electropositive nature of silicon. The complex splitting patterns would arise from the coupling between protons on the cyclohexyl ring and the ethyl bridge. For instance, the ¹H NMR spectrum of phenylsilane (B129415) shows a multiplet for the phenyl protons and a distinct resonance for the Si-H protons. researchgate.netspectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. The phenyl carbons will have resonances in the aromatic region (δ 128-140 ppm), with the ipso-carbon (the one directly attached to the silicon) showing a characteristic chemical shift. The various carbons of the cyclohexylethyl groups will appear in the aliphatic region (δ 10-40 ppm). The chemical shifts of the ethyl bridge carbons, particularly the one bonded to silicon, will be informative about the electronic environment around the silicon center.

²⁹Si NMR Spectroscopy: As the nucleus at the heart of the molecule, ²⁹Si NMR spectroscopy is particularly powerful, though it can be hampered by the low natural abundance (4.7%) and long relaxation times of the ²⁹Si isotope. researchgate.net For tetra-coordinated, neutral silicon atoms bonded to four carbon atoms, the chemical shifts typically appear in a specific range. researchgate.net The chemical shift for this compound is predicted to be in the range typical for tetraalkyl/arylsilanes. The specific shift will be influenced by the electronic effects of the phenyl group and the steric bulk of the cyclohexylethyl substituents. For comparison, related all-phenyl siloxane compounds show ²⁹Si NMR signals that are sensitive to the substituents on the silicon atom. researchgate.net

A summary of predicted NMR data is presented in Table 1.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Phenyl 7.0 - 8.0
Cyclohexyl & Ethyl 0.5 - 2.0
¹³C Phenyl (aromatic) 128 - 140
Cyclohexyl & Ethyl (aliphatic) 10 - 40

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for investigating the conformational and packing arrangements of this compound in its solid form. researchgate.net While liquid-state NMR provides information on the time-averaged structure in solution, ssNMR can reveal details about the molecule's conformation and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and to average out anisotropic interactions, resulting in higher resolution spectra. researchgate.net Differences in chemical shifts between the solid-state and liquid-state spectra can indicate specific packing effects or the presence of multiple conformations in the solid state.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a relatively large and non-polar molecule like this compound, techniques such as Electron Ionization (EI) or softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used, often coupled with a gas chromatograph for prior separation.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bonds to the silicon atom. Common fragmentation pathways would include the loss of a cyclohexylethyl radical or a phenyl radical. The relative abundance of the fragment ions can provide insights into the relative strengths of the silicon-carbon bonds. A tandem mass spectrometry (MS/MS) approach could further elucidate the fragmentation pathways by isolating a specific fragment ion and subjecting it to further fragmentation. nih.gov

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity
438.8 [M]⁺ (Molecular Ion)
327.7 [M - C₈H₁₅]⁺ (Loss of a cyclohexylethyl group)
216.6 [M - 2(C₈H₁₅)]⁺ (Loss of two cyclohexylethyl groups)

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound. nih.gov Given its expected high boiling point and thermal stability, gas chromatography (GC) is a suitable method.

Gas Chromatography (GC): A high-temperature, non-polar capillary column (e.g., polydimethylsiloxane-based) would be appropriate for the analysis. The retention time of the compound would be indicative of its volatility and interaction with the stationary phase. The use of a flame ionization detector (FID) would provide a quantitative measure of the compound's concentration. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is the method of choice. nih.gov This allows for the correlation of the chromatographic peak with the mass spectrum of the eluting compound. It is important to be aware of potential issues such as siloxane "ghost peaks" that can arise from the degradation of the GC column or septa, which could interfere with the analysis. chromatographyonline.com

The purity of this compound can be determined from the chromatogram by calculating the area percentage of the main peak relative to any impurity peaks.

Computational and Theoretical Investigations of Phenyltris 2 Cyclohexylethyl Silane

Quantum Chemical Analysis of Bonding and Electronic Structure

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org For an aryl-alkyl silane (B1218182) such as Phenyltris(2-cyclohexylethyl)silane, the bonding is characterized by a combination of localized σ-bonds and delocalized π-systems. The central silicon atom forms four σ-bonds: one to the phenyl group's ipso-carbon and three to the ethyl linkers of the cyclohexylethyl substituents.

The electronic environment of the silicon atom is significantly influenced by its substituents. The phenyl group is an aromatic system that can engage in π-interactions, while the cyclohexylethyl groups are bulky and primarily electron-donating through inductive effects. Theoretical calculations on related arylsilanes show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often localized on the aromatic ring, governing the molecule's electronic transitions and reactivity. researchgate.net

Electron density distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. In this compound, the silicon atom, being more electropositive than carbon, carries a partial positive charge, while the adjacent carbon atoms are partially negative. The precise charge distribution influences the molecule's polarity and its interaction with other chemical species. Theoretical studies on similar structures help in quantifying these properties. nih.gov

Table 1: Representative Calculated Structural and Electronic Parameters for Aryl-Alkyl Silanes

Parameter Description Typical Calculated Value
Si-C(phenyl) Bond Length The distance between the silicon and the aromatic carbon atom. ~1.87 Å
Si-C(alkyl) Bond Length The distance between the silicon and the aliphatic carbon atom. ~1.89 Å
C-Si-C Bond Angle The angle between the carbon substituents around the silicon center. ~109.5° (tetrahedral)
Mulliken Charge on Si The calculated partial charge on the central silicon atom. +0.6 to +0.8 e

Note: These values are representative and derived from DFT calculations on analogous organosilane structures. The exact values for this compound would require specific computation.

Computational methods are widely used to predict various spectroscopic properties, which can then be used to validate experimental results or to aid in the identification of the compound. mdpi.com DFT calculations can accurately forecast vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For this compound, predicted ¹³C NMR chemical shifts would distinguish between the carbons of the phenyl ring, the ethyl chains, and the cyclohexyl rings. Similarly, ¹H NMR shifts for the aromatic and aliphatic protons can be calculated. nih.gov In infrared spectroscopy, calculations can predict the frequencies corresponding to specific bond vibrations, such as the Si-C stretch, aromatic C-H stretches, and aliphatic C-H stretches. mdpi.com These predictions are valuable for interpreting experimental spectra. Although analytical data for this specific compound is not widely collected, theoretical predictions provide a reliable reference. sigmaaldrich.comsigmaaldrich.com

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Range/Value
¹³C NMR Phenyl Carbons 128-138 ppm
Cyclohexyl Carbons 26-35 ppm
Ethyl Carbons 10-25 ppm
IR Spectroscopy Aromatic C-H Stretch 3050-3100 cm⁻¹
Aliphatic C-H Stretch 2850-2960 cm⁻¹
Phenyl Ring C=C Stretch 1430, 1485 cm⁻¹

Note: These are predicted values based on computational models of similar functional groups. mdpi.comresearchgate.net

Mechanistic Probing via Reaction Path Computations

The formation and cleavage of the silicon-carbon bond are fundamental processes in organosilicon chemistry. researchgate.netd-nb.info Computational studies allow for the precise characterization of the transition state (TS) structures for these reactions. For aryl-alkyl silanes, Si-C bond cleavage can occur through various mechanisms, including acid- or base-catalyzed pathways. researchgate.netrsc.org

For example, acid-mediated cleavage of the Si-C(aryl) bond often proceeds via protonation of the ipso-carbon of the phenyl ring, forming a Wheland-type intermediate. nih.gov Computational methods can locate the high-energy transition state for this step. The stability of the Si-C bond is a key factor, and theoretical calculations have shown that electron-rich aromatic groups can be more susceptible to cleavage under acidic conditions. researchgate.net Conversely, cleavage of Si-C(alkyl) bonds can be initiated by nucleophilic attack at the silicon center, proceeding through a pentacoordinate siliconate intermediate. nih.gov Locating and analyzing the vibrational frequencies of these transition states confirms them as true first-order saddle points on the potential energy surface.

The energetic landscape, or potential energy surface, dictates the feasibility and rate of a chemical reaction. By calculating the relative energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. youtube.com For this compound, transformations such as hydrolysis or thermal decomposition involve a series of elementary steps, each with its own activation energy barrier.

Computational studies on related organosilanes have established the energy profiles for key reactions. researchgate.netacs.org The stability of the Si-C bond against cleavage, for instance, can be quantified by calculating the activation energy for the cleavage process. Inserting alkyl linkers, such as the ethyl groups in this compound, between the silicon and a functional group has been shown theoretically to enhance the stability of the Si-C bond compared to a direct Si-aryl linkage, particularly under certain reaction conditions. rsc.org These energetic calculations are crucial for predicting the stability of the compound and designing synthetic pathways. acs.orgorganic-chemistry.org

Table 3: Illustrative Energetic Profile for a Hypothetical Si-C(aryl) Bond Cleavage

Species Description Relative Energy (kcal/mol)
Reactant + H⁺ Starting silane and a proton 0
Transition State 1 Protonation of the aryl ring +15 to +25
Intermediate Wheland-type carbocation +5 to +10
Transition State 2 C-Si bond breaking +20 to +30

Note: This table provides a generalized, illustrative example of the energetic landscape for an acid-catalyzed desilylation reaction. Actual values are highly dependent on the specific molecule and reaction conditions.

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a highly flexible molecule due to the rotational freedom of the three cyclohexylethyl chains around the Si-C bonds. This flexibility gives rise to a vast conformational space. Molecular Dynamics (MD) simulations are a computational technique used to explore this space by simulating the atomic motions of a molecule over time. mdpi.commdpi.com

By running MD simulations, one can observe the different shapes (conformations) the molecule adopts at a given temperature and how it transitions between them. This provides insight into the molecule's average structure, its hydrodynamic volume in solution, and the spatial arrangement of its functional groups. For this compound, MD simulations would reveal how the bulky cyclohexyl groups orient themselves around the central silicon core, which can influence the molecule's physical properties and its ability to interact with surfaces or other molecules. This type of analysis is critical for understanding the behavior of such molecules in materials science applications.

Paving the Way for Applications: Phenyltris 2 Cyclohexylethyl Silane As a Strategic Precursor

Role in the Synthesis of Advanced Polymeric and Hybrid Materials

The incorporation of Phenyltris(2-cyclohexylethyl)silane into polymeric systems offers a pathway to novel materials with tailored properties. Its bulky nature and the presence of both aromatic and aliphatic hydrocarbon moieties can be leveraged to control polymer architecture and network formation.

Integration into Organosilicon Polymer Architectures

This compound can be integrated into organosilicon polymer backbones, such as polysiloxanes or polysilanes, to introduce significant steric bulk. This steric hindrance can influence the polymer's physical and mechanical properties in several ways:

Modification of Polymer Morphology: The presence of the large cyclohexylethyl groups can disrupt chain packing and reduce crystallinity, leading to more amorphous and potentially more flexible materials.

Enhanced Thermal Stability: The incorporation of the robust phenyl and cyclohexyl groups can increase the thermal stability of the resulting polymer, making it suitable for high-temperature applications.

Controlled Solubility: The hydrophobic nature of the cyclohexylethyl and phenyl groups can be used to tune the solubility of the polymer in various organic solvents, facilitating its processing and application.

While specific research on this compound in this context is limited, the principles of using bulky side groups to modify polymer properties are well-established in silicone chemistry.

Precursor for Cross-linking Agents and Network Modifiers

Although this compound itself lacks reactive functional groups for direct cross-linking, it can be chemically modified to serve as a precursor for cross-linking agents. For instance, functional groups like vinyl or hydroxyl moieties could be introduced onto the phenyl ring, enabling the molecule to participate in polymerization and cross-linking reactions.

The significant steric hindrance provided by the three 2-cyclohexylethyl groups would play a crucial role in the resulting polymer network. nih.govresearchgate.net Sterically hindered cross-linkers can lead to networks with:

Increased Flexibility: The bulky groups can create a more open network structure, allowing for greater chain mobility and flexibility.

Controlled Network Density: The degree of cross-linking can be modulated by the steric hindrance, influencing the final mechanical properties of the material. researchgate.net

The use of sterically hindered silanes as cross-linking agents is a known strategy to enhance the mechanical properties of dynamic polymer networks. researchgate.net

Contributions to Surface Science and Interfacial Engineering

The unique structure of this compound makes it a candidate for modifying the surface properties of various substrates. By creating a thin layer of this compound on a surface, it is possible to alter its interaction with the surrounding environment.

Development of Novel Silane (B1218182) Coupling Agents

Silane coupling agents are crucial for promoting adhesion between dissimilar materials, such as inorganic fillers and organic polymer matrices. goettingen-research-online.deresearchgate.netsci-hub.st These agents typically have a structure that allows one part of the molecule to bind to the inorganic surface and another part to interact with the polymer. shinetsusilicone-global.com

This compound could be functionalized to act as a novel, bulky silane coupling agent. By introducing a reactive group (e.g., an amino or epoxy group) onto the phenyl ring, the molecule could form a strong bond with a polymer matrix. The three 2-cyclohexylethyl groups would then provide a robust, hydrophobic interface with an inorganic substrate. The advantages of such a bulky coupling agent would include:

Enhanced Interfacial Strength: The large footprint of the molecule could lead to a more durable bond between the filler and the matrix.

Improved Filler Dispersion: The steric bulk could prevent the agglomeration of filler particles within the polymer, leading to a more uniform composite material. researchgate.net

The general mechanism involves the silane acting as a "molecular bridge" at the interface of the two materials. sci-hub.st

Modulation of Surface Wettability and Adhesion Properties

The chemical composition of a surface dictates its wettability and adhesion characteristics. The surface of this compound is dominated by nonpolar hydrocarbon groups (phenyl and cyclohexylethyl), which would impart a hydrophobic character to any surface it coats. gelest.com

Treating a hydrophilic surface, such as glass or metal oxide, with this silane would be expected to:

Increase Hydrophobicity: The nonpolar groups would repel water, leading to a significant increase in the water contact angle. This is a common strategy for creating water-repellent surfaces. gelest.com

Reduce Adhesion: The low surface energy of the modified surface would reduce its tendency to adhere to other materials, particularly those that are polar or hydrophilic. This could be beneficial in applications requiring low friction or anti-fouling properties. researchgate.net

The effectiveness of such a surface treatment would depend on the ability of the silane to form a dense, stable monolayer on the substrate. The bulky nature of the 2-cyclohexylethyl groups might influence the packing density of the molecules on the surface.

Utility in Complex Organic Synthesis as a Reagent

While specific applications of this compound as a reagent in complex organic synthesis are not widely documented, its structural features suggest potential uses. Organosilanes, in general, are versatile reagents in organic chemistry. organic-chemistry.org

The combination of a phenyl group and bulky alkyl groups on the silicon atom could make this compound a useful protecting group for certain functional groups. The steric hindrance could provide enhanced stability to the protected group under a variety of reaction conditions.

Furthermore, the silicon-phenyl bond can be cleaved under specific conditions, allowing for the introduction of a phenyl group into a molecule. The bulky cyclohexylethyl groups would likely influence the reactivity of the silicon center and could offer unique selectivity in certain transformations. The synthesis of tetraorganosilanes often involves the reaction of chlorosilanes with organometallic reagents, and the steric and electronic properties of the substituents on the silicon atom play a crucial role in the outcome of these reactions. orgsyn.org

Stereoselective Reductions and Functional Group Transformations

The utility of organosilanes as reducing agents is well-established, with their reactivity and selectivity being tunable by altering the substituents on the silicon atom. thermofishersci.in The presence of bulky groups, such as those in this compound, can significantly influence the stereochemical outcome of reduction reactions, particularly of carbonyl compounds.

Organosilanes with Si-H bonds are effective reducing agents, and their utility can be modulated by the steric and electronic nature of the substituents on the silicon. thermofishersci.in While this compound does not possess a reactive Si-H bond, it can be considered a precursor to such a species or can participate in reactions where the silicon-carbon bond is cleaved. In the context of reductions, related hydrosilanes are instrumental. For instance, the reduction of ketones to alcohols can be achieved with high diastereoselectivity using bulky silanes. In the reduction of substituted cyclohexanones, the stereochemical outcome is highly dependent on the nature of the reducing agent. chemscene.com Bulky reducing agents often favor the formation of the thermodynamically more stable equatorial alcohol.

The influence of steric bulk on the diastereoselectivity of ketone reductions is a key area of investigation. While specific data for this compound is not available, studies on similar bulky silanes provide valuable insights. The general trend indicates that as the steric bulk on the silicon atom increases, the selectivity for the more stable alcohol isomer also increases.

Functional group transformations beyond reductions are also a key area where bulky organosilanes play a crucial role. One of the most significant of these is hydrosilylation, the addition of a Si-H bond across a double or triple bond. nih.gov The regioselectivity of this reaction is highly dependent on the steric and electronic properties of both the substrate and the silane. organic-chemistry.org With terminal alkenes, bulky silanes often lead to the anti-Markovnikov product, where the silicon atom adds to the terminal carbon. This is exemplified in copper-catalyzed hydrosilylation reactions of terminal allenes, which can selectively produce (E)-allylsilanes. organic-chemistry.org

The table below illustrates the typical regioselectivity observed in the hydrosilylation of terminal alkenes with various silanes, highlighting the directing effect of bulky substituents.

SilaneAlkene SubstrateCatalystMajor Product (Regioisomer)Reference
Triethylsilane1-OctenePt(0) complex1-Silyl-octane (anti-Markovnikov) nih.gov
TriphenylsilaneStyreneRh(I) complex1-Phenyl-1-silylethane (Markovnikov) thermofishersci.in
(TMSO)3SiH (a bulky silane)Internal Thioalkynes[Cp*Ru(MeCN)3]+α-syn addition product wikipedia.org

Carbon-Carbon Bond Forming Reactions Facilitated by Organosilanes

Organosilanes are valuable precursors for the formation of carbon-carbon bonds, most notably in palladium-catalyzed cross-coupling reactions such as the Hiyama coupling. nih.gov This reaction involves the coupling of an organosilane with an organic halide. The steric and electronic properties of the substituents on the silicon atom can influence the efficiency of the transmetalation step in the catalytic cycle.

The Hiyama coupling offers a milder and less toxic alternative to other cross-coupling reactions that utilize organometallic reagents like those of tin or zinc. wikipedia.org The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base. nih.gov While there is no specific data on the use of this compound in Hiyama couplings, the presence of bulky alkyl groups is known to affect the reaction. In some cases, steric hindrance can slow down the reaction rate, but it can also lead to increased selectivity. For instance, in the coupling of arylsilanes with alkyl bromides and iodides, the steric bulk of the phosphine (B1218219) ligand on the palladium catalyst was found to be a critical factor for reaction efficiency. wikipedia.org

The following table provides examples of Hiyama coupling reactions, illustrating the variety of substrates and coupling partners that can be employed.

OrganosilaneOrganic HalideCatalystActivatorProductYield (%)Reference
Phenyltrifluorosilane4-ChloroanisolePd(OAc)2TBAF4-Methoxybiphenyl78 numberanalytics.com
VinyltrimethoxysilaneIodobenzenePd(PPh3)4TBAFStyrene95 researchgate.net
ArylsilaneAlkyl BromidePdBr2/P(t-Bu)2MeTBAFAlkyl-Aryl Compound65-81 wikipedia.org

Beyond cross-coupling reactions, bulky organosilanes can be converted into highly reactive organolithium or Grignard reagents, which are workhorses in carbon-carbon bond formation. The synthesis of such reagents from sterically hindered silanes can, however, be challenging. mdpi.com

Potential in Specialty Chemical and Intermediate Manufacturing

The unique properties imparted by bulky silyl (B83357) groups make compounds like this compound attractive as intermediates in the synthesis of specialty chemicals and advanced materials. gelest.com Organofunctional silanes, which contain one or more reactive organic groups, are widely used as coupling agents, crosslinkers, and surface modifiers. nih.gov

In the realm of polymer chemistry, organosilanes with specific functionalities are used to create polymers with tailored properties. For example, the incorporation of bulky silyl groups into a polymer backbone can enhance its thermal stability, solubility, and mechanical properties. gelest.com Functionalized polysiloxanes, for instance, are synthesized through methods like hydrosilylation, where the choice of silane dictates the final properties of the polymer. beilstein-journals.org

This compound could serve as a precursor for the synthesis of functionalized silanes. For example, modification of the phenyl group or one of the cyclohexylethyl groups could introduce reactive handles for polymerization or for grafting onto surfaces. The bulky nature of the cyclohexylethyl groups would likely result in materials with low surface energy and high hydrophobicity.

The manufacturing of specialty silanes often involves the reaction of a chlorosilane with an organometallic reagent. researchgate.net The synthesis of sterically encumbered organosilanes can be challenging due to the slow reaction rates with less reactive organometallic reagents like Grignard reagents.

The potential applications in specialty chemical manufacturing are broad and could include the synthesis of:

High-performance polymers: Incorporation into polymer backbones to enhance thermal and mechanical stability.

Adhesion promoters: To improve the bonding between organic resins and inorganic substrates.

Hydrophobic coatings: For creating water-repellent surfaces on various materials.

Precursors for advanced ceramics: Through pyrolysis of specifically designed organosilicon polymers.

Future Perspectives in Phenyltris 2 Cyclohexylethyl Silane Research

Sustainable and Green Chemistry Approaches for Organosilane Synthesis

The future of organosilane synthesis is intrinsically linked to the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. hskbrchemical.com Historically, the industrial production of organosilanes has relied on the Müller-Rochow direct process, a method that, while foundational, often involves high energy consumption and the use of hazardous materials like organochlorides. mdpi.comresearchgate.net A significant challenge and a key area of future research is the development of chlorine-free synthesis routes. mdpi.comresearchgate.net

Modern approaches are exploring alternatives to traditional chlorosilanes, focusing on reactions with alcohols and the use of more sustainable catalysts. mdpi.comresearchgate.net Research is geared towards creating methods that minimize waste, reduce the use of hazardous chemicals, and operate under milder conditions. hskbrchemical.comacs.org One promising avenue is the development of organocatalytic protocols that can proceed efficiently in solvent-free conditions, which not only simplifies the purification process but also aligns with green chemistry principles by reducing solvent waste. acs.org Another strategy involves using reagents like polymethylhydrosiloxane (B1170920) (PMHS), which is considered an inexpensive, non-toxic, and environmentally superior alternative to other reducing agents. msu.edu The overarching goal is to revolutionize the production of organosilicon monomers and polymers, moving away from energy-intensive processes that generate harmful by-products toward cleaner, more sustainable technologies. hskbrchemical.commdpi.com

Unveiling Unexplored Reactivity and Catalytic Pathways

While established reactions like hydrosilylation are cornerstones of organosilicon chemistry, significant opportunities lie in discovering and developing novel reactivity and catalytic pathways. wikipedia.orgacs.org Much of the current research is focused on moving beyond traditional catalysts and exploring new metal-catalyzed reactions to form carbon-silicon (C-Si) bonds with greater efficiency and selectivity. msu.edu For instance, palladium-catalyzed hydrosilylation of internal alkenes is an emerging area that provides direct access to valuable vinylsilanes under mild conditions. acs.org

Future research will likely delve into transition-metal-free methods. A notable example is the alkoxide base-promoted deborylative silylation, which allows for the conversion of readily available organoboron compounds into organosilanes. nih.gov This approach represents a significant departure from classical methods and expands the toolkit for creating C-Si bonds with excellent functional group compatibility. nih.gov Furthermore, the unique electronic properties of organosilanes make them suitable substrates for reactions that are less common for their carbon analogues, such as Wittig rearrangements of alpha-alkoxysilanes. msu.edu The ability of silicon to stabilize adjacent positive charge (β-positive charge) more effectively than carbon opens up unique mechanistic possibilities that are yet to be fully exploited. soci.org Exploring these unconventional reaction pathways and developing new catalytic systems will be crucial for synthesizing a new generation of organosilanes with tailored functionalities. acs.org

Synergistic Research at the Interface of Organosilicon Chemistry and Advanced Materials

The unique properties of organosilicon compounds—such as thermal stability, chemical inertness, and hydrophobicity—make them ideal building blocks for advanced materials. researchgate.netiust.ac.ir The synergy between organosilicon chemistry and materials science is a burgeoning field, with organosilanes like Phenyltris(2-cyclohexylethyl)silane serving as key components in creating materials with precisely controlled properties. hskbrchemical.comresearchgate.net

A primary application is in coatings and surface modification. researchgate.netiust.ac.ir Organosilanes can form durable covalent bonds between inorganic substrates (like glass or metal) and organic polymers, acting as adhesion promoters or creating hydrophobic surfaces. researchgate.net This is particularly relevant in developing high-performance, environmentally friendly, and corrosion-resistant coatings. researchgate.net

In the realm of electronics, organosilicon compounds are critical for developing advanced materials such as low-dielectric (low-k) materials for integrated circuits. iust.ac.iracs.org Introducing porosity and specific organosilicon moieties into polymer matrices, like polyimide, can significantly reduce the material's dielectric constant, which is essential for minimizing signal delay and power consumption in next-generation microelectronic devices. acs.org Future work will focus on designing and synthesizing novel organosilanes that can be integrated into polymers and composites to achieve unprecedented performance in electronics, aerospace, and other high-technology sectors. hskbrchemical.comiust.ac.ir

Innovations in Biocatalysis for Organosilane Production

A revolutionary frontier in organosilane synthesis is the use of biocatalysis, which employs enzymes as catalysts for chemical reactions. seqens.comnumberanalytics.com This approach offers the potential for highly selective and sustainable production pathways that operate under mild conditions, such as room temperature and in aqueous environments. seqens.comnih.gov Traditional chemical synthesis of organosilanes often requires harsh reagents and produces significant waste, whereas biocatalysis presents a greener alternative. rsc.orgrsc.org

Researchers have successfully engineered enzymes to perform reactions that are not known in nature. For example, directed evolution has been used to enhance the ability of cytochrome P450 monooxygenases to selectively oxidize Si-H bonds in hydrosilanes to form silanols. nih.gov This biocatalytic transformation is highly specific, avoiding the C-H bond oxidation that can be a side reaction in chemical methods and preventing the formation of disiloxane (B77578) by-products. nih.gov

Another area of innovation involves using enzymes from marine organisms. Silicateins, enzymes found in marine sponges, are known to catalyze the formation and cleavage of Si-O bonds. rsc.orgrsc.org Studies have demonstrated that silicatein-α can be used to synthesize polysiloxanes from dialkoxysilane precursors, circumventing the need for corrosive chlorosilanes used in conventional industrial processes. rsc.orgrsc.org The convergence of biocatalysis with nanotechnology and chemocatalysis is expected to lead to even more efficient and stable biocatalytic systems for producing a wide range of valuable organosilicon molecules. numberanalytics.com

Interactive Data Tables

Future Research Directions in Organosilane Chemistry

Research AreaKey FocusInvestigated ApproachesPotential Impact
Sustainable Synthesis Reducing environmental impact of organosilane production.Developing chlorine-free synthesis routes; using organocatalysis and solvent-free conditions. mdpi.comacs.orgGreener, more efficient, and cost-effective manufacturing of silicon-based materials. hskbrchemical.com
Novel Reactivity Discovering new methods for C-Si bond formation.Transition-metal-free silylation; exploring unique rearrangements like the Wittig rearrangement. msu.edunih.govExpansion of the synthetic toolkit for creating complex and functionalized organosilanes.
Advanced Materials Integrating organosilanes into high-performance materials.Use as coupling agents in coatings; development of porous low-k dielectric materials. researchgate.netacs.orgEnhanced durability in coatings and improved performance of microelectronic devices.
Biocatalysis Using enzymes for organosilane synthesis.Directed evolution of enzymes (e.g., cytochrome P450); use of silicateins for polymerization. nih.govrsc.orgHighly selective and sustainable production of silanols and polysiloxanes under mild conditions.

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are recommended for phenyltris(2-cyclohexylethyl)silane?

  • Methodology : Synthesize via cross-linking reactions using organofunctional silanes, similar to PDMS network preparation. Adjust hydrolysis time (e.g., 23 hours at room temperature) and pH (e.g., 4.1) to activate silane monomers. Use stoichiometric ratios of silane precursors and cross-linkers (e.g., 1.0 vol. % MPS + 0.5–1.0 vol. % BTSE) .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Ensure inert conditions to prevent premature hydrolysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., Si-O-Si at ~1100 cm⁻¹, Si-C at ~800 cm⁻¹) and compare to reference spectra .
  • Physical Properties : Measure density (≈0.995 g/cm³), refractive index (~1.489), and solubility in ethanol-water mixtures .
    • Purity Assessment : Use HPLC with UV detection or elemental analysis to confirm >95% purity. Document solvent effects on spectral artifacts (e.g., CCl₄ vs. CS₂) .

Q. What experimental precautions are critical when handling this compound?

  • Safety Protocols : Store in moisture-free, dark environments to prevent hydrolysis. Use PPE (gloves, goggles) and fume hoods due to potential irritancy .
  • Stability Testing : Avoid exposure to strong acids/bases or high humidity, which may degrade silane bonds .

Advanced Research Questions

Q. How can factorial design optimize silane cross-linker ratios in polymer networks?

  • Methodology : Apply a 3² factorial design to vary silane concentration (e.g., 1.0–3.0 vol. %) and cross-linker ratios (e.g., MPS:BTSE from 1:0 to 1:1). Validate models using R² >0.8 and ANOVA to identify significant factors (e.g., silane concentration has the strongest effect on film formation) .
  • Case Study : In PDMS networks, increasing phenyltris(dimethylsilyloxy)silane content improves mechanical resilience but may reduce flexibility .

Q. How can contradictions in spectroscopic data for silane derivatives be resolved?

  • Strategies :

  • Cross-Validation : Combine IR with NMR (if available) or mass spectrometry to confirm molecular structure.
  • Artifact Mitigation : Note solvent-induced spectral shifts (e.g., CCl₄ vs. CS₂) and instrument parameters (grating changes, path length) .
    • Documentation : Report all experimental conditions (e.g., pH, hydrolysis time) to enable reproducibility .

Q. What role does this compound play in hybrid composite materials?

  • Mechanical Properties : As a cross-linker, it enhances thermal stability and reduces swelling in PDMS networks. Characterize using dynamic mechanical analysis (DMA) and tensile testing .
  • Interfacial Effects : Study adhesion properties via peel tests in coatings, noting how silane concentration (1–5 wt. %) affects substrate bonding .

Q. How do hydrolysis conditions influence silane reactivity in surface modification?

  • Experimental Design : Vary hydrolysis time (1–48 hours) and pH (3.5–5.0) to optimize silanol group formation. Use contact angle measurements to assess hydrophobicity post-modification .
  • Kinetic Analysis : Monitor hydrolysis via FTIR peak intensity changes (e.g., Si-O-Si vs. Si-OH) to determine reaction completion .

Data Presentation Guidelines

  • Tables/Figures : Include spectra with labeled peaks, factorial design matrices, and mechanical property plots. Avoid duplicating data in text and figures .
  • Supporting Information : Provide raw datasets (e.g., IR spectra, ANOVA tables) in supplementary files, referenced numerically in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.